(2S)-3-amino-2-(butoxycarbonylamino)propanoic Acid

Catalog No.
S1767575
CAS No.
188016-53-7
M.F
C8H16N2O4
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-3-amino-2-(butoxycarbonylamino)propanoic Acid

CAS Number

188016-53-7

Product Name

(2S)-3-amino-2-(butoxycarbonylamino)propanoic Acid

IUPAC Name

(2S)-3-amino-2-(butoxycarbonylamino)propanoic acid

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C8H16N2O4/c1-2-3-4-14-8(13)10-6(5-9)7(11)12/h6H,2-5,9H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1

InChI Key

ZRTGKNHMZMLLEV-LURJTMIESA-N

SMILES

CCCCOC(=O)NC(CN)C(=O)O

Synonyms

N-BUTYLOXYCARBONYL-DAP-OH;188016-53-7;AC1OLRA5;(2S)-3-amino-2-(butoxycarbonylamino)propanoicAcid;ZINC4899651;7533AH;3-Amino-N-(butoxycarbonyl)-L-alanine;AKOS015909036;K-5645;I14-33360

Canonical SMILES

CCCCOC(=O)NC(C[NH3+])C(=O)[O-]

Isomeric SMILES

CCCCOC(=O)N[C@@H](C[NH3+])C(=O)[O-]

Peptide Synthesis:

  • Boc-β-alanine serves as a valuable building block for the synthesis of peptides containing β-alanine residues. PubChem: ) Its tert-butoxycarbonyl (Boc) protecting group safeguards the amine functionality during peptide chain assembly and can be selectively removed under specific conditions. ScienceDirect:

Medicinal Chemistry:

  • Boc-β-alanine finds application in the design and development of novel therapeutic agents. It can be incorporated into molecules targeting various biological processes, and its chiral nature can influence the interaction with specific receptors or enzymes. ACS Publications:

Material Science:

  • Research explores the use of Boc-β-alanine in the creation of functional materials. It can be employed in the synthesis of polymers with unique properties, such as biodegradability or self-assembly capabilities. Royal Society of Chemistry:

Organic Chemistry:

  • Boc-β-alanine serves as a reactant in various organic transformations. Its functional groups enable participation in reactions like alkylation, acylation, and condensation, allowing researchers to synthesize complex organic molecules. Organic Letters:

(2S)-3-amino-2-(butoxycarbonylamino)propanoic acid is an amino acid derivative notable for its unique structure and properties. Its molecular formula is C₈H₁₆N₂O₄, and it has a molecular weight of approximately 204.22 g/mol. The compound features a butoxycarbonyl group, which is a common protecting group in organic synthesis, particularly in peptide chemistry. This compound exists as a white to almost white powder, typically exhibiting high purity levels (≥95%) in commercial preparations .

Typical of amino acids and amines:

  • Peptide Bond Formation: It can react with other amino acids to form peptides through condensation reactions.
  • Deprotection Reactions: The butoxycarbonyl group can be removed under acidic conditions, yielding the free amino acid.
  • Esterification: The carboxylic acid group can undergo esterification with alcohols, leading to the formation of esters.
  • Amide Formation: The amine functionality can react with carboxylic acids to form amides, which are important in medicinal chemistry.

The synthesis of (2S)-3-amino-2-(butoxycarbonylamino)propanoic acid typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available amino acids or their derivatives.
  • Protection of Amino Group: The amino group is protected using a butoxycarbonyl group through standard coupling reactions.
  • Formation of Propanoic Acid Backbone: Subsequent reactions lead to the formation of the propanoic acid structure, typically involving alkylation or acylation methods.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity level.

(2S)-3-amino-2-(butoxycarbonylamino)propanoic acid has several applications:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins in research and pharmaceutical applications.
  • Drug Development: Its structural features may be utilized in designing new drugs targeting various biological pathways.
  • Biochemical Research: Used in studies related to enzyme activity and metabolic pathways involving amino acids.

Interaction studies involving (2S)-3-amino-2-(butoxycarbonylamino)propanoic acid focus on its reactivity with other biomolecules:

  • Protein Interactions: Investigations into how this compound interacts with proteins can provide insights into its potential biological roles.
  • Binding Studies: Evaluating its affinity for receptors or enzymes can help understand its pharmacological potential.

Similar Compounds

Several compounds share structural similarities with (2S)-3-amino-2-(butoxycarbonylamino)propanoic acid, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
3-Amino-2-(tert-butoxycarbonylamino)propionic AcidContains a tert-butoxycarbonyl groupOften used in peptide synthesis
Nα-Boc-L-alanineSimilar backbone with a different protecting groupCommonly used in organic synthesis
3-Amino-N-(tert-butoxycarbonyl)-L-alanineSimilar structure with variations in side chainsUtilized for specific peptide modifications

These compounds highlight the versatility and importance of protecting groups in synthetic chemistry while showcasing how slight modifications can yield compounds with distinct functionalities.

XLogP3

-2.4

Dates

Modify: 2023-08-15

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